molecular formula C14H10O2S B14532141 2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione CAS No. 62331-91-3

2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione

Cat. No.: B14532141
CAS No.: 62331-91-3
M. Wt: 242.29 g/mol
InChI Key: WSASVKVNXNEMMQ-UHFFFAOYSA-N
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Description

2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of thiophene derivatives followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for benzothiophene derivatives may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound of the benzothiophene family.

    2-Phenylbenzothiophene: A closely related compound with similar chemical properties.

    1,3-Benzothiazole: Another heterocyclic compound with a sulfur atom in the ring.

Uniqueness

2-Phenyl-1H-1-benzothiophene-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of a dione functional group

Properties

CAS No.

62331-91-3

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

1-oxo-2-phenyl-1-benzothiophen-3-one

InChI

InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9,14H

InChI Key

WSASVKVNXNEMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3S2=O

Origin of Product

United States

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